
1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate is a chemical compound with the molecular formula C10H17N3O4S and a molecular weight of 275.32 . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are commonly used as guanidylating agents in this process. Industrial production methods may involve bulk manufacturing, sourcing, and procurement .
Chemical Reactions Analysis
1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst. In biology, it has applications in the study of DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists . In medicine, it is used in the treatment of muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . Additionally, it has industrial applications in bulk manufacturing and custom synthesis .
Mechanism of Action
The mechanism of action of 1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate involves its interaction with molecular targets and pathways. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and receptors, contributing to its biological effects .
Comparison with Similar Compounds
1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate can be compared with other similar compounds, such as guanidine and its derivatives. While guanidine is a strong organic base used in various applications, this compound offers unique properties due to its specific structure and functional groups . Similar compounds include guanidine, aminomethanamidine, and imidourea .
Properties
Molecular Formula |
C10H17N3O4S |
|---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethyl)phenyl]guanidine;methanesulfonic acid |
InChI |
InChI=1S/C9H13N3O.CH4O3S/c10-9(11)12-8-3-1-2-7(6-8)4-5-13;1-5(2,3)4/h1-3,6,13H,4-5H2,(H4,10,11,12);1H3,(H,2,3,4) |
InChI Key |
QVLOWMGDWVDEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)N=C(N)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


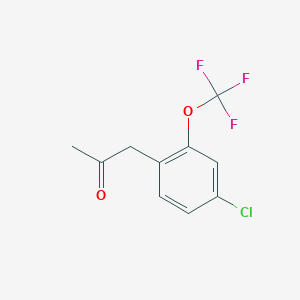


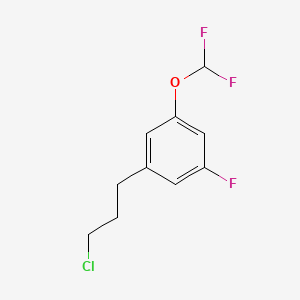

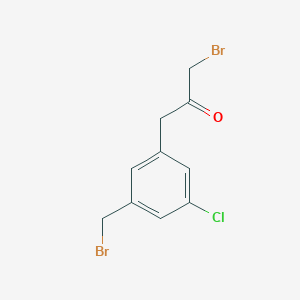


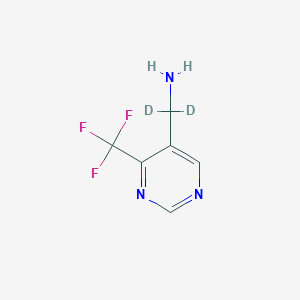

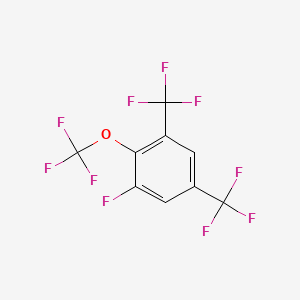


![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
